Janex-1

Overview

Description

Janex-1, also known as WHI-P131, is a potent and specific inhibitor of Janus Kinase 3 (JAK3) with an IC50 value of 78 μM . It does not inhibit JAK1 and JAK2 . It is associated with the type I cytokine receptors that use the common gamma chain, and provides enzymatic activity to the receptor .

Molecular Structure Analysis

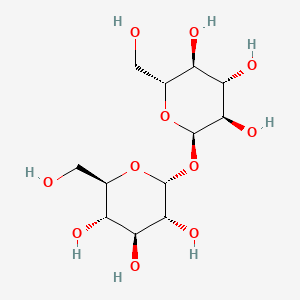

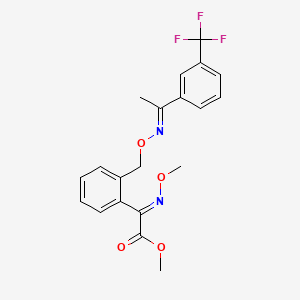

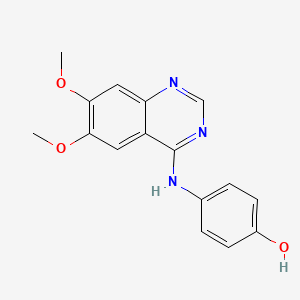

The molecular formula of this compound is C16H15N3O3 . Its molecular weight is 297.31 .Chemical Reactions Analysis

This compound is an ATP-competitive inhibitor of JAK3 . It shows potent JAK3-inhibitory activity and does not inhibit JAK1, JAK2, the ZAP/SYK family tyrosine kinase SYK, the TEC family tyrosine kinase BTK, the SRC family tyrosine kinase LYN, or the receptor family tyrosine kinase insulin receptor kinase, even at concentrations as high as 350 μM .Physical And Chemical Properties Analysis

This compound has a density of 1.336±0.06 g/cm3 and a boiling point of 468.1±40.0 °C .Scientific Research Applications

Chemoprevention of Colorectal Cancer

Janex-1, a Janus Kinase 3 (JAK3) inhibitor, has shown promise in the chemoprevention of colorectal cancer. In studies using the APCmin mouse model of familial adenomatous polyposis, this compound was effective in preventing intestinal tumor development, significantly improving survival outcomes. This highlights its potential as a chemopreventive agent against colorectal cancer (Uckun & Dibirdik, 2010).

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory activity in various preclinical models, including mouse models of peritonitis, colitis, cellulitis, and systemic inflammatory response syndrome. This suggests its usefulness as a broad-spectrum anti-inflammatory agent, potentially providing a basis for new treatments and prevention programs for inflammatory disorders (Uckun et al., 2008).

Protection of Pancreatic Islets from Cytokine Toxicity

In studies focusing on pancreatic beta-cells, this compound (WHI-P131) showed protective effects against cytokine toxicity. This was achieved through suppression of nitric oxide production, reduction of inducible nitric oxide synthase expression, and decreased islet destruction. The molecular mechanism involved suppression of the NF-kappaB and JAK/STAT pathways and upregulation of suppressor of cytokine signaling proteins, suggesting this compound's potential to preserve functional beta-cell mass (Lv et al., 2009).

Prevention of Autoimmune Type 1 Diabetes

This compound demonstrated immunomodulatory activity and delayed the onset of diabetes in the NOD mouse model of autoimmune type 1 diabetes. This supports its potential for developing effective treatment modalities against human type 1 diabetes (Cetkovic-Cvrlje et al., 2003).

Cardiovascular Applications

In a myocardial ischemia/reperfusion injury model, this compound significantly reduced infarct size, reversed functional deterioration of the myocardium, and reduced apoptosis. This suggests that pharmacological inhibition of JAK3 with this compound might be an effective approach to reduce inflammation-mediated apoptotic damage in myocardial ischemia/reperfusion injury (Oh et al., 2013).

Bone Marrow Transplantation and Graft-Versus-Host Disease

This compound (WHI-P131) effectively prevented graft-versus-host disease (GVHD) while preserving the graft-versus-leukemia function of bone marrow allografts in a murine bone marrow transplantation model. This suggests its potential as a GVHD prophylactic agent that does not impair the therapeutic function of allografts (Uckun et al., 2002).

Mechanism of Action

Target of Action

Janex-1 is a potent and specific inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a member of the JAK family of tyrosine kinase proteins involved in cytokine receptor-mediated intracellular signal transduction . It plays a crucial role in immune responses .

Mode of Action

This compound interacts with JAK3, inhibiting its activity . This inhibition leads to a decrease in the phosphorylation of target proteins, including STAT3 , CDKN1B/p27 Kip1 , and MAPK8IP3/JIP3 . The inhibition of JAK3 by this compound also results in the downregulation of the expression of cell adhesion molecules such as ICAM-1 and VCAM-1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK/STAT signaling pathway . By inhibiting JAK3, this compound disrupts this pathway, leading to changes in the phosphorylation status of downstream targets . This can modulate other signaling pathways involving CDKN1B and MAPK8IP3, therefore controlling cell proliferation and steroidogenic activity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that this compound is rapidly absorbed with a time to reach maximum plasma concentration (tmax) of 24.7±1.7 minutes . It is also rapidly eliminated with a half-life of 45.6±5.5 minutes . The bioavailability of this compound is high at 94.6% .

Result of Action

The inhibition of JAK3 by this compound leads to a decrease in the expression of cell adhesion molecules, which can improve myocardial vascular permeability . It also reduces the expression of proliferation markers such as CCND2 and PCNA . In addition, it can decrease the expression of the steroidogenic enzyme CYP11A1 .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules. For example, the presence of follicle-stimulating hormone (FSH) can modulate the effect of this compound on JAK3 . FSH treatment can increase the phosphorylation of STAT3 even in the presence of this compound .

Safety and Hazards

properties

IUPAC Name |

4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZUXBLMYUPGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226692 | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202475-60-3 | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202475-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WHI P131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JANEX-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.